molecular formula C24H22FN3O2 B2975816 1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891106-31-3

1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2975816
CAS No.: 891106-31-3
M. Wt: 403.457
InChI Key: PXBKAHSGABCXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound with the molecular formula C20H17FN2O This compound is characterized by the presence of a benzhydryl group, a fluorophenyl group, and a pyrrolidinyl urea moiety

Preparation Methods

The synthesis of 1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of catalysts and automated reaction systems.

Chemical Reactions Analysis

1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-benzhydryl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c25-19-11-13-21(14-12-19)28-16-20(15-22(28)29)26-24(30)27-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,23H,15-16H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBKAHSGABCXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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